molecular formula C5H9N3S B1271158 5-Isopropyl-4H-[1,2,4]triazole-3-thiol CAS No. 59689-64-4

5-Isopropyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1271158
CAS No.: 59689-64-4
M. Wt: 143.21 g/mol
InChI Key: HHNZNYRWQWTNSG-UHFFFAOYSA-N
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Description

Overview of 1,2,4-Triazole (B32235) Chemistry and its Significance

The 1,2,4-triazole is a five-membered heterocyclic compound featuring two carbon atoms and three nitrogen atoms at positions 1, 2, and 4 of the ring. frontiersin.orgwikipedia.org This aromatic ring system is a cornerstone in medicinal and agricultural chemistry due to its metabolic stability and ability to engage in various biological interactions. frontiersin.orgnih.gov As isosteres of amides, esters, and carboxylic acids, 1,2,4-triazoles can mimic these functional groups, influencing the pharmacokinetic and pharmacodynamic profiles of molecules. nih.gov The triazole nucleus exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being generally more stable. nih.gov

The significance of the 1,2,4-triazole scaffold is underscored by its presence in numerous clinically approved drugs. frontiersin.org Notable examples include the antifungal agents fluconazole (B54011) and itraconazole, the antiviral drug ribavirin, and the anticancer agent letrozole. frontiersin.orgtandfonline.comnih.gov The versatility of the triazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's biological activity. bohrium.com Synthetic methodologies for creating 1,2,4-triazole derivatives are well-established and diverse, often involving the cyclization of precursors like thiosemicarbazides. researchgate.netwikipedia.org This accessibility has fueled extensive research, establishing the 1,2,4-triazole core as a "privileged scaffold" in drug discovery. nih.gov

Structural Features and Unique Characteristics of Thiol-Substituted 1,2,4-Triazoles

The introduction of a thiol (-SH) group at the 3- or 5-position of the 1,2,4-triazole ring imparts unique chemical and structural characteristics. These compounds are more accurately described as 1,2,4-triazole-3-thiones, as they predominantly exist in the thione (C=S) tautomeric form rather than the thiol (-SH) form in both solid state and neutral solutions. nih.govresearchgate.netoup.com This phenomenon is known as thione-thiol tautomerism, an equilibrium that can be influenced by solvent, pH, and temperature. jocpr.com Quantum chemical studies have consistently shown the thione tautomer to be the more stable form. nih.govresearchgate.net

The presence of the thione/thiol group is a critical determinant of the molecule's reactivity and biological profile. This functional group enhances the potency of many derivatives compared to their parent triazoles. nih.gov The sulfur atom acts as a key site for further chemical modifications, such as S-alkylation, leading to a wide array of S-substituted derivatives. researchgate.netzsmu.edu.ua

Spectroscopic techniques are essential for distinguishing between the two tautomers.

Infrared (IR) Spectroscopy : The thiol form exhibits a characteristic weak S-H stretching band around 2550–2650 cm⁻¹, while the thione form shows a strong N-C=S stretching band in the fingerprint region (around 1250-1340 cm⁻¹). oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the N-H proton of the thione form typically appears as a broad signal in the 13–14 ppm range, whereas the S-H proton of the thiol form resonates much further upfield. oup.com In ¹³C NMR, the thiocarbonyl (C=S) carbon signal is characteristically found around 169 ppm. oup.com

The table below summarizes common synthetic routes to the 1,2,4-triazole-3-thione core structure.

Synthesis MethodKey ReactantsDescription
Alkaline Cyclization1,4-Disubstituted thiosemicarbazidesA widely used method where a substituted thiosemicarbazide (B42300) undergoes intramolecular cyclization upon heating in an alkaline medium (e.g., NaOH or KOH) to yield the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.orgmdpi.com
From Carboxylic Acid HydrazidesAcid hydrazides and isothiocyanatesThis two-step process involves the initial reaction of a carboxylic acid hydrazide with an isothiocyanate to form an intermediate thiosemicarbazide, which is then cyclized under basic conditions. researchgate.net
From ThiosemicarbazideThiosemicarbazide and a carboxylic acid (or derivative)Direct condensation and cyclization of thiosemicarbazide with a carboxylic acid or its functional derivatives like formamide. mdpi.com

Academic Research Context of 5-Isopropyl-4H-researchgate.netzsmu.edu.uazsmu.edu.uatriazole-3-thiol

5-Isopropyl-4H- researchgate.netzsmu.edu.uazsmu.edu.uatriazole-3-thiol (CAS Number 59689-64-4) is a specific derivative within the broader class of substituted 1,2,4-triazole-3-thiols. chemicalbook.com While extensive academic literature focusing exclusively on this particular molecule is limited, its research context can be understood by examining studies on closely related 5-alkyl- and 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogues.

The primary academic interest in this class of compounds lies in synthetic chemistry and the exploration of their biological activities. Researchers frequently synthesize libraries of these molecules by varying the substituents at the N-4 and C-5 positions to investigate structure-activity relationships (SAR). For example, derivatives where the isopropyl group is present at the C-5 position and various aryl or functionalized alkyl groups are attached at the N-4 position have been synthesized and characterized. scbt.com Similarly, compounds with an isopropyl group at the N-4 position and different substituents at the C-5 position have been investigated for their potential as antimicrobial agents.

The synthesis of such compounds typically follows established pathways, primarily the alkaline cyclization of a corresponding thiosemicarbazide precursor. For 5-Isopropyl-4H- researchgate.netzsmu.edu.uazsmu.edu.uatriazole-3-thiol, this would involve the cyclization of an isobutyric acid-derived thiosemicarbazide. The research findings for related structures demonstrate a wide range of potential applications, which provides the rationale for the synthesis of the title compound as part of broader chemical and pharmacological investigations.

The table below presents characterization data for a representative 4,5-disubstituted 1,2,4-triazole-3-thiol, illustrating the typical physical and spectroscopic properties for this class of compounds.

PropertyExample Data for 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol mdpi.org
Molecular FormulaC₁₉H₂₁N₃OS
Melting Point165-167 °C
IR (KBr, cm⁻¹)3450 (NH), 2657 (SH), 1612 (C=N)
¹H-NMR (CDCl₃, δ ppm)7.46 (1H, s, SH), 4.90 (2H, s, CH₂O), 2.98 (1H, m, CH), 2.27 (3H, s, CH₃), 1.08 (6H, d, 2CH₃)
¹³C-NMR (δ ppm)169.78 (C-SH), 154.62, 149.08, ... 60.74 (CH₂O), 26.2, 23.43, 21.65

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically grounded overview of the chemical compound 5-Isopropyl-4H- researchgate.netzsmu.edu.uazsmu.edu.uatriazole-3-thiol. The content adheres strictly to the predefined outline, concentrating on the fundamental chemistry of the 1,2,4-triazole core, the specific features imparted by thiol substitution, and the academic research context of the title compound. This article deliberately excludes any discussion of pharmacological dosages, administration protocols, or safety and adverse effect profiles to maintain a purely chemical and academic focus.

The primary objective is to deliver a thorough and authoritative resource based on peer-reviewed scientific literature. It aims to inform the reader about the significance of the 1,2,4-triazole chemical family, explain the key structural and reactive properties of its thiol derivatives, and place 5-Isopropyl-4H- researchgate.netzsmu.edu.uazsmu.edu.uatriazole-3-thiol within its relevant scientific context, even in the absence of extensive dedicated research on this specific molecule.

Conventional Synthetic Routes to 1,2,4-Triazole-3-thiols

Traditional methods for synthesizing 1,2,4-triazole-3-thiols are reliable and widely used. They typically involve the construction of an open-chain precursor followed by a cyclization step.

A primary and effective method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the intramolecular cyclization of 1-acyl-4-substituted-thiosemicarbazide derivatives. nih.govnih.gov This reaction is most commonly achieved by heating the thiosemicarbazide precursor in an alkaline medium, such as an aqueous solution of sodium hydroxide (B78521). nih.govmdpi.orgmdpi.com The base facilitates the removal of a water molecule, leading to the formation of the stable five-membered triazole ring. nih.gov

The general pathway involves the deprotonation of a nitrogen atom, followed by a nucleophilic attack on the carbonyl carbon of the acyl group, and subsequent dehydration to yield the triazole-3-thiol. nih.gov The yields for this cyclization are often high. nih.gov For instance, various 1-(picolinoyl)-4-allyl-thiosemicarbazides have been cyclized to their corresponding 4-allyl-5-(pyridin-x-yl)-4H- pensoft.netmdpi.comnih.govtriazole-3-thiol derivatives in good yields by refluxing in 2N NaOH. nih.gov

Table 1: Examples of Base-Mediated Cyclization of Acyl Thiosemicarbazides

Precursor (Acyl Thiosemicarbazide) Reaction Conditions Product Yield (%)
1-(Picolinoyl)-4-allyl-thiosemicarbazide 2N NaOH, Reflux, 2-3 h 4-Allyl-5-(pyridin-2-yl)-4H- pensoft.netmdpi.comnih.govtriazole-3-thiol 89% nih.gov
1-(Nicotinoyl)-4-allyl-thiosemicarbazide 2N NaOH, Reflux, 2-3 h 4-Allyl-5-(pyridin-3-yl)-4H- pensoft.netmdpi.comnih.govtriazole-3-thiol 85% nih.gov
1-(Isonicotinoyl)-4-allyl-thiosemicarbazide 2N NaOH, Reflux, 2-3 h 4-Allyl-5-(pyridin-4-yl)-4H- pensoft.netmdpi.comnih.govtriazole-3-thiol 94% nih.gov

Condensation Reactions (e.g., Hydrazides with Isothiocyanates)

The acyl thiosemicarbazide precursors required for the cyclization described above are themselves synthesized through a condensation reaction. zsmu.edu.uazsmu.edu.ua This key step involves the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate. nih.govnih.govmdpi.com The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol or benzene. nih.govmdpi.com

This method allows for significant molecular diversity, as a wide range of acid hydrazides and isothiocyanates are commercially available or readily synthesized. For example, furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide have been condensed with various aryl isothiocyanates to produce a library of thiosemicarbazide intermediates with yields often exceeding 88%. nih.gov Similarly, norlabdane-derived hydrazides have been coupled with substituted aryl isothiocyanates. mdpi.com

Thermal energy is a critical component in driving the cyclization of thiosemicarbazide intermediates. The term "thermal cyclization" often refers to reactions where heating is the primary means of overcoming the activation energy barrier for ring closure, typically by refluxing in a suitable solvent. mdpi.org As noted previously, the widely used method of refluxing the thiosemicarbazide in an aqueous basic solution is a form of thermally-driven cyclization. nih.govmdpi.org

In one specific example, the synthesis of 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol was achieved by suspending the precursor, 2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide, in aqueous NaOH and heating it under reflux for 5 hours. mdpi.org This process forces the dehydration and subsequent formation of the triazole ring structure. mdpi.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3(2)4-6-5(9)8-7-4/h3H,1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNZNYRWQWTNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368704
Record name 5-Isopropyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59689-64-4
Record name 5-Isopropyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Elucidation of 5 Isopropyl 4h 1 2 3 Triazole 3 Thiol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 1,2,4-triazole (B32235) derivatives. Analysis of ¹H and ¹³C NMR spectra, often supplemented by two-dimensional techniques, allows for the precise assignment of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-isopropyl substituted triazole-3-thiols provides characteristic signals that confirm the presence of the isopropyl group and other key protons. The isopropyl moiety typically displays a doublet for the six equivalent methyl (CH₃) protons and a multiplet (often a septet) for the single methine (CH) proton due to spin-spin coupling. The chemical shifts of the labile protons associated with the triazole ring, specifically the N-H and S-H groups, are also observed. These signals can be broad and their positions may vary depending on the solvent and concentration.

In derivatives, additional signals corresponding to other substituents are observed. For instance, the analysis of 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol reveals distinct signals for the isopropyl group alongside those for the phenyl and phenoxymethyl moieties. mdpi.org The thiol (SH) proton in this derivative appears as a singlet at δ 7.46 ppm. mdpi.org In other 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, the SH proton signal is typically observed far downfield, often between δ 12.91 and 13.81 ppm. ktu.edu.tr The N-H proton of the triazole ring, when unsubstituted at the N4 position, also gives a characteristic signal. mdpi.com

Table 1: Representative ¹H NMR Data for an Isopropyl-Containing Triazole Derivative Data for 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol in CDCl₃ mdpi.org

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Isopropyl 2xCH₃1.08DoubletNot specified
Isopropyl CH2.98MultipletNot specified
SH7.46SingletN/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. For 5-isopropyl-4H- mdpi.orgrsc.orgktu.edu.trtriazole-3-thiol and its derivatives, characteristic signals are expected for the isopropyl carbons and the two carbons of the triazole ring. The triazole ring carbon attached to the sulfur atom (C3) typically resonates at a significantly downfield chemical shift, often in the range of δ 162-170 ppm, which is indicative of a C=S bond in the thione tautomer. mdpi.orgnepjol.info The second triazole ring carbon (C5), bonded to the isopropyl group, appears at a different downfield position.

In the spectrum of the derivative 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, the C-SH carbon appears at δ 169.78 ppm, while the isopropyl methine and methyl carbons are found at δ 26.2 ppm and δ 23.43 ppm, respectively. mdpi.org The positions of these key carbon signals are fundamental for structural confirmation.

Table 2: Representative ¹³C NMR Data for an Isopropyl-Containing Triazole Derivative Data for 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol in CDCl₃ mdpi.org

Carbon AtomChemical Shift (δ, ppm)
Isopropyl CH₃23.43
Isopropyl CH26.2
Triazole C5154.62
Triazole C3 (C-SH)169.78

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Although specific 2D NMR data for 5-isopropyl-4H- mdpi.orgrsc.orgktu.edu.trtriazole-3-thiol are not detailed in the surveyed literature, the application of these techniques is standard for structural elucidation.

COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton coupling relationships. A definitive cross-peak would be observed between the isopropyl methine proton (CH) and the isopropyl methyl protons (CH₃), confirming their connectivity within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique is used to correlate protons with their directly attached carbons. For the isopropyl group, an HSQC experiment would show a correlation between the methine proton signal and the methine carbon signal, as well as a correlation between the methyl proton signals and the methyl carbon signal. This provides unambiguous assignment of the ¹H and ¹³C NMR data for the isopropyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a 4H- mdpi.orgrsc.orgktu.edu.trtriazole-3-thiol is characterized by several key absorption bands. The thiol (S-H) group typically exhibits a weak stretching vibration in the region of 2550-2660 cm⁻¹. mdpi.orgktu.edu.tr The secondary amine (N-H) stretching vibration of the triazole ring appears as a broader band, usually between 3100 and 3450 cm⁻¹. mdpi.orgijrpc.com

Other significant absorptions include the C=N stretching vibration of the triazole ring, which is observed in the 1605-1621 cm⁻¹ range, and bands related to the thioamide group (N-C=S), which appear at various positions. mdpi.orgktu.edu.tr The presence and position of these bands can confirm the integrity of the triazole-thiol structure.

Table 3: Characteristic IR Absorption Bands for 1,2,4-Triazole-3-thiol Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
N-HStretching3100 - 3450 mdpi.orgijrpc.com
S-HStretching2550 - 2660 mdpi.orgktu.edu.tr
C=NStretching1605 - 1621 mdpi.orgktu.edu.tr
N-HBending~1581 mdpi.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS), typically performed with an electron energy of 70 eV, is a common technique for the analysis of volatile heterocyclic compounds. zsmu.edu.ua The mass spectrum of 5-isopropyl-4H- mdpi.orgrsc.orgktu.edu.trtriazole-3-thiol would be expected to show a distinct molecular ion (M⁺) peak corresponding to its molecular weight (143.21 g/mol ). chemscene.com

The fragmentation of 1,2,4-triazole derivatives under EI conditions often involves characteristic losses of substituents and cleavage of the heterocyclic ring. ijbr.com.pk For the 5-isopropyl derivative, a primary fragmentation pathway would likely involve the loss of the isopropyl group as a radical, leading to a significant fragment ion. Other common fragmentation patterns for triazole-thiols can include the elimination of sulfur-containing species or the cleavage of the triazole ring itself, providing further structural confirmation. researchgate.net The analysis of these fragmentation patterns is a key step in the structural elucidation of novel triazole derivatives. aip.orgzsmu.edu.ua

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of triazole derivatives. This method is particularly useful for polar compounds and provides valuable information about the molecular ion, often observed as the protonated molecule [M+H]⁺.

In the analysis of 1,2,4-triazole-3-thiones, which are closely related precursors, ESI-MS has been effectively used to study their fragmentation pathways. The analysis is typically conducted using systems like an Agilent 1260 Infinity HPLC coupled with an Agilent 6120 mass spectrometer nuph.edu.ua. While specific ESI-MS data for 5-isopropyl-4H- mdpi.orgzsmu.edu.uascbt.comtriazole-3-thiol is not extensively detailed in the available literature, the behavior of analogous triazole compounds provides significant insights. For instance, studies on various 1,2,4-triazole derivatives show that the technique reliably identifies the molecular ion peak, which is fundamental for confirming the success of a chemical synthesis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of a molecule, which allows for the determination of its elemental composition. This technique is indispensable for the unambiguous identification of newly synthesized compounds.

For a derivative, 4-ethyl-3-ethylthio-5-(p-tolyloxymethyl)-4H-1,2,4-triazole, HRMS (specifically HR-EI-MS) was used for characterization ijbr.com.pk. This analysis confirms the molecular formula by matching the experimentally measured mass with the theoretically calculated mass to a high degree of accuracy. For the parent compound, 5-isopropyl-4H- mdpi.orgzsmu.edu.uascbt.comtriazole-3-thiol (C₅H₉N₃S), the exact mass would be calculated and compared against the measured value to confirm its composition chemscene.com. The precision of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas, a critical step in structural elucidation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and crystal packing.

Studies on various 1,2,4-triazole derivatives have successfully employed single-crystal X-ray diffraction to confirm their molecular structures. For example, the crystal structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, synthesized from a 4-amino-5-indolyl-1,2,4-triazole-3-thione precursor, was confirmed using this method mdpi.com. The analysis revealed that the compound crystallized in a triclinic system with a P-1 space group, and provided details on the torsion angles between the triazole and indole rings mdpi.com.

Similarly, the structures of compounds resulting from the reaction of 1,2,4-triazole-3(5)-thiol with N-arylmaleimides were unambiguously determined by X-ray analysis, clarifying the nature of the chemical interaction mdpi.comsemanticscholar.org. In another study, the molecular structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, a related heterocyclic compound, was proven by single-crystal X-ray diffraction nih.gov. These examples underscore the power of X-ray crystallography in providing unequivocal structural proof for complex heterocyclic systems, including derivatives of 5-isopropyl-4H- mdpi.orgzsmu.edu.uascbt.comtriazole-3-thiol.

CompoundCrystal SystemSpace GroupKey Structural Features
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-1Triazole and indole rings twisted by 12.64° mdpi.com
4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneMonoclinicP2₁Triazole and indole rings twisted by 4.94–7.22° mdpi.com
1-(phenyl)-3-(2H- mdpi.orgzsmu.edu.uascbt.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivativesNot specifiedNot specifiedConfirmed thiol-ene addition product structure mdpi.comsemanticscholar.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The experimental values are compared with the theoretically calculated percentages to verify the purity and empirical formula of the synthesized molecule.

This method has been widely applied in the characterization of numerous 1,2,4-triazole-3-thiol derivatives. The results are typically found to be in close agreement with the calculated values, generally within a ±0.4% margin, which confirms the assigned molecular formula.

Table of Elemental Analysis Data for 1,2,4-Triazole Derivatives

Compound Molecular Formula Calculated (%) Found (%)
5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol mdpi.org C₁₉H₂₁N₃OS C: 67.27, H: 6.19, N: 12.39 C: 67.12, H: 5.96, N: 12.13
5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine derivative urfu.ru C₁₁H₁₂N₄O₂S C: 49.99, H: 4.58, N: 21.20 C: 50.11, H: 4.56, N: 21.41
3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole zsmu.edu.ua C₁₆H₁₈N₄S₂ C: 58.15, H: 5.49, N: 16.95, S: 19.48 C: 57.98, H: 5.47, N: 16.99, S: 19.48

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds, which are common in triazole derivatives.

The UV-Vis spectrum of a triazole derivative is characterized by its maximum absorption wavelength (λmax). For instance, 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, when measured in acetone, exhibits a maximum absorption at 336 nm mdpi.org. The analysis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives also utilized UV-visible spectra to confirm their structures researchgate.net. The position and intensity of the absorption bands provide insights into the electronic structure of the molecule and can be used to monitor reactions or assess purity.

CompoundSolventλmax (nm)Molar Absorptivity (ε, dm³·mol⁻¹·cm⁻¹)
5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol mdpi.orgAcetone3362900

Tautomerism and Isomerization Phenomena in 1,2,4 Triazole 3 Thiols

Thiol-Thione Tautomeric Equilibrium of 5-Isopropyl-4H-nih.govresearchgate.netijsr.nettriazole-3-thiol

Like other 3-mercapto-1,2,4-triazoles, the 5-isopropyl derivative exists in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. ijsr.net This equilibrium involves the migration of a proton between the sulfur atom and a nitrogen atom within the triazole ring.

Thiol Form: In this tautomer, the proton is attached to the sulfur atom, resulting in a sulfhydryl (-SH) group. The compound is named 5-isopropyl-4H- nih.govresearchgate.netijsr.nettriazole-3-thiol.

Thione Form: In this tautomer, the proton resides on a ring nitrogen atom, and the sulfur atom is double-bonded to the C3 carbon, forming a thiocarbonyl (C=S) group. This form is systematically named 5-isopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione.

Extensive theoretical and experimental studies on the 1,2,4-triazole-3-thiol scaffold have consistently shown that the thione form (5) is the predominant and more stable tautomer in most conditions. nih.govresearchgate.netijsr.net This preference is a key feature of the compound's chemistry.

Experimental Investigation of Tautomeric Forms

The presence and relative abundance of the thiol and thione tautomers can be confirmed and quantified using various analytical techniques.

Spectroscopy is a powerful tool for distinguishing between the tautomers, as each form presents unique spectral features. nih.gov

Infrared (IR) Spectroscopy: The most definitive IR spectral evidence for the thiol-thione equilibrium comes from the presence of characteristic absorption bands. The thiol form is identified by a weak S-H stretching band, typically appearing in the region of 2700–2550 cm⁻¹. ijsr.netmdpi.com Conversely, the thione form is characterized by a strong C=S stretching absorption band between 1258–1166 cm⁻¹. ijsr.net The presence of N-H stretching vibrations, often seen as weak bands around 3350 cm⁻¹ and 3250 cm⁻¹, further supports the existence of the thione tautomer. ijsr.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide clear evidence for identifying the dominant tautomer. In ¹³C NMR spectra, the thione form exhibits a characteristic signal for the thiocarbonyl carbon (C=S) in the range of 150–170 ppm. ijsr.netresearchgate.net The thiol form, in contrast, would show a signal for the carbon attached to the sulfur (C-S) at a much higher field, typically between 50–75 ppm. ijsr.net In ¹H NMR, the thione form displays a signal for the N-H proton, often in the 13–14 ppm range, while the thiol tautomer would show an S-H proton signal, although its chemical shift can vary significantly depending on the solvent and concentration. researchgate.net

UV-Vis Spectroscopy: The two tautomers possess different chromophoric systems, leading to distinct absorption maxima in their UV-Visible spectra. This difference allows for the detection and, in some cases, quantification of the forms in solution. ijsr.netjocpr.com

Table 1: Key Spectroscopic Signatures for Distinguishing Thiol and Thione Tautomers of 1,2,4-Triazole-3-thiols

Spectroscopic Method Thiol Form (-C-SH) Thione Form (>N-C=S)
IR Spectroscopy S-H stretch: ~2550-2700 cm⁻¹ ijsr.netmdpi.comC=S stretch: ~1166-1258 cm⁻¹ ijsr.net
N-H stretch: ~3250-3350 cm⁻¹ ijsr.net
¹³C NMR Spectroscopy C-S signal: ~50-75 ppm ijsr.netC=S signal: ~150-170 ppm ijsr.netresearchgate.net
¹H NMR Spectroscopy S-H proton signal (variable) researchgate.netN-H proton signal: ~13-14 ppm researchgate.net

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly effective technique for the study of tautomerism. nih.govjocpr.com This method allows for the physical separation of the tautomers in solution.

In a typical analysis, a solution of the compound may show two distinct peaks in the chromatogram that have the same mass-to-charge ratio (m/z) in the mass spectrum, confirming they are isomers. jocpr.com The relative area of these peaks provides a quantitative measure of the tautomeric ratio under the specific chromatographic conditions. jocpr.com Studies on related triazoles have demonstrated that by altering experimental conditions, such as the pH of the mobile phase, the equilibrium can be shifted, resulting in a change in the peak area ratio. jocpr.com This confirms that the two peaks correspond to the interconverting tautomeric forms.

Theoretical and Computational Approaches to Tautomerism

Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, have been instrumental in understanding the tautomeric preferences of the 1,2,4-triazole-3-thiol system. nih.govresearchgate.net

These computational studies consistently predict that the thione tautomer is energetically more stable than the thiol tautomer in the gas phase. nih.govresearchgate.net The calculations can determine the relative energies of the tautomers and the energy barrier for the proton transfer between them. Analyses such as Natural Bond Orbital (NBO) are also employed to investigate the electronic factors contributing to the greater stability of the thione form. nih.gov These theoretical findings are in excellent agreement with experimental observations that the thione form predominates.

Table 2: Summary of Computational Findings on 1,2,4-Triazole-3-thiol Tautomerism

Parameter General Finding Supporting Evidence
Relative Stability Thione tautomer is more stable than the thiol tautomer.Lower calculated ground-state energy. nih.govresearchgate.net
Methodology DFT (e.g., B3LYP) and HF methods are reliable for these systems.Good correlation with experimental data. nih.gov
Analysis Geometrical and NBO analyses help explain stability differences.Elucidation of electronic and structural factors. nih.gov

Impact of Solvent, Temperature, and Substituents on Tautomeric Preferences

The position of the thiol-thione equilibrium is not fixed and can be influenced by several external factors.

Solvent: The polarity of the solvent plays a critical role. Polar solvents can interact differently with the two tautomers through hydrogen bonding and dipole-dipole interactions, thereby shifting the equilibrium. For instance, a polar protic solvent might stabilize one form more effectively than a nonpolar aprotic solvent. Studies on related triazoles show that the tautomeric equilibrium can indeed change when moving from the gas phase to a solution. researchgate.net

Temperature: As with any chemical equilibrium, temperature affects the tautomeric balance. According to thermodynamic principles, a change in temperature will alter the equilibrium constant (Keq), favoring either the forward or reverse reaction depending on the enthalpy change of the tautomerization.

Substituents: The nature of the substituent at the C5 position can potentially influence the tautomeric preference through electronic effects (inductive or resonance). However, computational studies on various substituted 1,2,4-triazole-3-thiones have indicated that the thione form remains the predominant species even with different substituents. nih.gov For example, the presence of halophenyl or isopyridyl groups did not have a considerable effect on the relative stabilities. nih.gov This suggests that while the C5-isopropyl group has specific electronic properties, the fundamental preference for the thione tautomer, dictated by the ring system itself, is likely maintained.

Chemical Reactivity and Mechanistic Pathways of 5 Isopropyl 4h 1 2 3 Triazole 3 Thiol

Electrophilic Substitution Reactions

Electrophilic substitution reactions of 5-isopropyl-4H- uzhnu.edu.uanih.govsmolecule.comtriazole-3-thiol are characterized by the ambident nucleophilic nature of the triazole-thiol system, which can undergo alkylation at either the sulfur or nitrogen atoms.

Regioselectivity of Alkylation at Sulfur (S-Alkylation) vs. Nitrogen (N-Alkylation)

The alkylation of 1,2,4-triazole-3-thiones is a subject of interest due to the pharmacological potential of the resulting S- and N-alkylated products. uzhnu.edu.ua In theory, alkylation can occur at different reaction centers of the 1,2,4-triazole-3-thione molecule. uzhnu.edu.ua Generally, the alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols with alkyl halides leads predominantly to S-alkylation products. preprints.org However, the formation of N-alkylated derivatives has also been reported, sometimes resulting in an inseparable mixture of S- and N-alkylation products. uzhnu.edu.ua

Once the sulfur atom is protected by an alkyl group, further alkylation occurs at the nitrogen atoms. Alkylsulfanyl-1,2,4-triazoles possess three nucleophilic nitrogen sites available for reaction with electrophiles. nih.govresearchgate.net Studies on S-protected 1,2,4-triazoles have shown that alkylation with various agents leads to attacks on the N(1) and N(2) positions, with the N(2) alkylated isomers being preferentially formed. nih.govresearchgate.net

Factors Influencing Regioselectivity (e.g., Neutral vs. Alkaline Medium)

The regioselectivity of the alkylation reaction is significantly influenced by the reaction conditions, particularly the medium. In a neutral medium, the reaction of 1,2,4-triazole-3-thiones with organic halides results in selective S-alkylation, albeit with slightly lower yields compared to alkaline conditions. uzhnu.edu.ua

In an alkaline medium, the reaction proceeds via the formation of a thiolate anion, which is a softer nucleophile and preferentially attacks the soft electrophilic carbon of the alkyl halide, leading to the S-alkylated product. The use of bases like potassium hydroxide (B78521) or potassium carbonate facilitates the formation of the S-alkylated thioethers. uzhnu.edu.ua The cyclization of intermediate 1,4-substituted thiosemicarbazides in an alkaline medium is a common method for synthesizing 1,2,4-triazole-3-thiols. researchgate.net

Nucleophilic Reactions

The 5-isopropyl-4H- uzhnu.edu.uanih.govsmolecule.comtriazole-3-thiol molecule possesses nucleophilic centers that can participate in various reactions. The thiol group, in particular, can be deprotonated to form a thiolate, which is a potent nucleophile. This nucleophilicity is exploited in S-alkylation reactions, as discussed previously. researchgate.net

Furthermore, the triazole ring itself contains nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. This is evident in the N-alkylation reactions that occur on S-substituted triazoles. nih.govresearchgate.net The nucleophilic character of the triazole nitrogens also allows them to participate in reactions with other electrophiles.

Ring Closure and Rearrangement Reactions

Derivatives of 4H-1,2,4-triazole-3-thiol can undergo intramolecular cyclization reactions to form fused heterocyclic systems. For instance, reaction with chloroethynylphosphonates in anhydrous acetonitrile (B52724) leads to the formation of 6-(dialkoxyphosphoryl)-3H-thiazolo[3,2-b] uzhnu.edu.uanih.govsmolecule.comtriazol-7-ium chlorides with high regioselectivity. researchgate.net This transformation involves the initial formation of a sulfonium (B1226848) ion, followed by an intramolecular attack by the N2 atom of the triazole ring on the other acetylenic carbon. researchgate.net

Additionally, 3-allylthio derivatives of 4-amino-4H-1,2,4-triazoles can undergo flash vacuum pyrolysis to yield uzhnu.edu.uaresearchgate.netthiazolo[3,2-b] uzhnu.edu.uanih.govsmolecule.comtriazoles. researchgate.net The proposed mechanism involves an initial researchgate.netresearchgate.netsigmatropic shift of the allyl group, followed by cleavage of the N–N bond, cyclization, rearrangement, and alkyl group extrusion. researchgate.net

Mechanistic Investigations of Chemical Transformations

Mechanistic studies on the alkylation of 1,2,4-triazole-3-thiones have utilized computational methods, such as Density Functional Theory (DFT), to predict the regioselectivity of the reaction. uzhnu.edu.ua Analysis of Highest Occupied Molecular Orbitals (HOMO), electron localization function, electrophilic Fukui function, and partial charges can help explain the observed product structures. uzhnu.edu.ua Such calculations predict the sulfur atom as the preferred reaction center in the thiol form. uzhnu.edu.ua

For ring closure reactions, the proposed mechanism for the reaction of 4H-1,2,4-triazole-3-thiols with chloroethynylphosphonates suggests an initial attack by the thionic sulfur atom on the chlorinated acetylenic carbon to form a sulfonium ion. This is followed by an intramolecular cyclization where the N2 atom of the triazole ring attacks the other acetylenic carbon. researchgate.net

Computational Chemistry and Theoretical Modeling of 5 Isopropyl 4h 1 2 3 Triazole 3 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it suitable for analyzing medium to large-sized molecules like triazole derivatives. These calculations are used to explore molecular geometry, orbital energies, and various reactivity descriptors. nih.govdntb.gov.uainorgchemres.org

Electronic Structure and Geometry Optimization

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. For 5-Isopropyl-4H- ufms.brzsmu.edu.uanih.govtriazole-3-thiol, this calculation would precisely determine bond lengths, bond angles, and dihedral angles.

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total electronic energy. The results of such a calculation would confirm the planarity of the triazole ring and the preferred orientation of the isopropyl and thiol groups. DFT studies on similar 1,2,4-triazole (B32235) derivatives have successfully elucidated their geometric parameters, which show good agreement with experimental data from techniques like X-ray crystallography. nih.gov

One of the key structural aspects for this molecule is the potential for thione-thiol tautomerism. The 4H- ufms.brzsmu.edu.uanih.govtriazole-3-thiol form (with a C-SH bond) can exist in equilibrium with its 1,2,4-triazole-3-thione tautomer (with a C=S bond and a proton on a ring nitrogen). DFT calculations are instrumental in determining the relative stability of these tautomers by comparing their optimized energies. ufms.brzsmu.edu.uamdpi.com For many 1,2,4-triazole-3-thiol systems, the thione form is found to be more stable in the gas phase and non-polar solvents. zsmu.edu.ua

Table 1: Predicted Geometrical Parameters for 5-Isopropyl-4H- ufms.brzsmu.edu.uanih.govtriazole-3-thiol (Illustrative) Note: Specific calculated data for this compound is not available in the cited literature. This table illustrates the typical output of a geometry optimization calculation.

ParameterPredicted Value (Å or °)
C3-S Bond LengthData not available
C5-N1 Bond LengthData not available
N1-N2 Bond AngleData not available
C5-C(isopropyl) Bond LengthData not available

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. researchgate.net

For 5-Isopropyl-4H- ufms.brzsmu.edu.uanih.govtriazole-3-thiol, FMO analysis would reveal the distribution of these orbitals. In many triazole-thiol derivatives, the HOMO is often localized on the sulfur atom and parts of the triazole ring, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed across the triazole ring system. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Illustrative) Note: Specific calculated data for this compound is not available in the cited literature. This table illustrates typical FMO analysis results.

ParameterPredicted Energy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available

Molecular Electrostatic Potential (MESP) Analysis

A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MESP maps are invaluable for predicting how a molecule will interact with other charged species.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are typically associated with lone pairs on electronegative atoms (like nitrogen and sulfur) and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms. These sites are prone to nucleophilic attack.

Green regions represent neutral or non-polar areas.

For 5-Isopropyl-4H- ufms.brzsmu.edu.uanih.govtriazole-3-thiol, the MESP map would likely show negative potential (red) around the nitrogen atoms of the triazole ring and the sulfur atom of the thiol group, highlighting them as key sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the N-H and S-H protons.

Reactivity Descriptors (e.g., Fukui Functions, Partial Charges, Chemical Hardness)

Global and local reactivity descriptors are quantitative measures derived from DFT calculations that help predict the reactivity and selectivity of a molecule.

Chemical Hardness (η) and Softness (S) : These are global descriptors related to the HOMO-LUMO gap. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. inorgchemres.org

Partial Charges : Methods like Natural Bond Orbital (NBO) analysis provide a way to assign partial charges to each atom in the molecule. This helps identify nucleophilic (negative charge) and electrophilic (positive charge) centers.

Fukui Functions : These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. The Fukui function essentially describes how the electron density at a specific point in the molecule changes when an electron is added or removed.

These descriptors provide a more nuanced picture of reactivity than MESP maps alone and are essential for predicting the outcomes of chemical reactions.

Spectroscopic Property Prediction (e.g., GIAO NMR Chemical Shifts)

DFT can be used to predict various spectroscopic properties, providing a powerful tool for structure verification when compared with experimental data. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H). nih.gov

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 5-Isopropyl-4H- ufms.brzsmu.edu.uanih.govtriazole-3-thiol, theoretical ¹³C and ¹H NMR spectra can be generated. These predicted spectra can then be compared to experimental spectra to confirm the molecular structure and assign specific peaks to their corresponding atoms. nih.gov This technique is particularly useful for distinguishing between different isomers or tautomers, as they would produce distinct theoretical NMR spectra. nih.gov

Semiempirical Methods (e.g., PM5 Calculations)

Semiempirical methods, such as PM5 (Parametric Method 5), offer a faster, though generally less accurate, alternative to DFT. These methods simplify quantum mechanical calculations by incorporating experimental data (parameters) to approximate certain complex integrals.

Due to their lower computational cost, semiempirical methods are well-suited for preliminary analyses of large molecules or for screening large numbers of compounds. While they may not provide the high accuracy of DFT for properties like reaction energies, they can offer valuable qualitative insights into molecular geometry and electronic properties like orbital energies and charge distributions. For a molecule like 5-Isopropyl-4H- ufms.brzsmu.edu.uanih.govtriazole-3-thiol, a PM5 calculation could be used for an initial geometry optimization or to quickly assess its HOMO-LUMO gap before undertaking more rigorous and time-consuming DFT calculations. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations serve as powerful tools to elucidate the three-dimensional structure, conformational flexibility, and dynamic behavior of 5-isopropyl-4H- oup.comuobaghdad.edu.iqmdpi.orgtriazole-3-thiol at an atomic level. These computational methods provide insights that complement experimental data and aid in understanding its physicochemical properties and interactions with biological systems.

Theoretical studies, including quantum chemical computations, have been employed to investigate the structural and electronic properties of related 1,2,4-triazole-3-thiol derivatives. For instance, density functional theory (DFT) calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic characteristics such as frontier molecular orbital energies (HOMO and LUMO) and molecular electrostatic potential maps researchgate.net. These calculations help in understanding the reactive sites of the molecule. The 1,2,4-triazole ring can exist in two tautomeric forms: the thione and the thiol form. Computational studies have been instrumental in determining the relative stability of these tautomers, with findings often suggesting the thione form is more dominant in the solid state and neutral solutions oup.com.

Structure-Activity Relationship (SAR) Studies via Molecular Modeling

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new therapeutic agents. Through molecular modeling, the structural features of 5-isopropyl-4H- oup.comuobaghdad.edu.iqmdpi.orgtriazole-3-thiol that are crucial for its biological activity can be identified. These studies involve systematically modifying the chemical structure and computationally predicting the effect of these modifications on its interaction with a biological target.

For the 1,2,4-triazole-3-thiol scaffold, SAR studies have revealed several key aspects. The nature and position of substituents on the triazole ring significantly influence the biological activity. The isopropyl group at the 5-position of 5-isopropyl-4H- oup.comuobaghdad.edu.iqmdpi.orgtriazole-3-thiol is expected to contribute to the molecule's lipophilicity, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Computational SAR studies on related 1,2,4-triazole derivatives have demonstrated the importance of the thione/thiol group for various biological activities, including antimicrobial and anticancer effects smolecule.comresearchgate.net. The thiol group, in particular, is known to act as a key interacting moiety, for instance, by coordinating with metal ions in the active sites of metalloenzymes smolecule.com. Molecular modeling can be used to explore how modifications to the isopropyl group or substitutions at other positions on the triazole ring might alter the electronic properties of the thiol group and, consequently, its binding affinity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of 1,2,4-triazole derivatives to build predictive models. These models correlate the 3D steric and electrostatic fields of the molecules with their biological activities, providing a visual representation of the regions where modifications are likely to enhance or diminish activity nih.gov. While specific 3D-QSAR studies on 5-isopropyl-4H- oup.comuobaghdad.edu.iqmdpi.orgtriazole-3-thiol are not widely reported, the general findings for the 1,2,4-triazole class suggest that the size and electronic nature of the substituent at the 5-position are critical determinants of activity.

Molecular Docking Studies (focused on ligand-receptor interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-isopropyl-4H- oup.comuobaghdad.edu.iqmdpi.orgtriazole-3-thiol, docking studies are primarily used to understand its interactions with the active sites of biological targets, such as enzymes and receptors, and to predict its binding affinity.

Derivatives of 1,2,4-triazole-3-thiol have been the subject of numerous molecular docking studies against a variety of biological targets, demonstrating their potential as inhibitors of enzymes like cyclooxygenases (COX-1 and COX-2) and lanosterol 14α-demethylase nih.govzsmu.edu.ua. These studies consistently highlight the crucial role of the triazole ring and the thione/thiol group in forming key interactions with amino acid residues in the active site.

For 5-isopropyl-4H- oup.comuobaghdad.edu.iqmdpi.orgtriazole-3-thiol, the triazole core can participate in hydrogen bonding and π-π stacking interactions. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The thiol group is a key pharmacophoric feature, capable of forming strong hydrogen bonds or coordinating with metal ions.

The isopropyl group at the 5-position is expected to engage in hydrophobic interactions with nonpolar residues within the binding pocket of a target protein. The nature of these hydrophobic interactions can significantly influence the binding affinity and selectivity of the compound. For example, in a study of 1,2,4-triazole derivatives as somatostatin receptor-4 (SST4) agonists, the substituents on the triazole ring were found to be critical for high-affinity binding, with docking studies revealing key interactions with specific amino acid residues nih.gov.

The table below summarizes findings from molecular docking studies on related 1,2,4-triazole-3-thiol derivatives, which can provide insights into the potential interactions of 5-isopropyl-4H- oup.comuobaghdad.edu.iqmdpi.orgtriazole-3-thiol.

Target ProteinKey Interacting ResiduesTypes of InteractionsPotential Role of Isopropyl Group
Cyclooxygenase-1 (COX-1)Arg120, Tyr355Hydrogen bonding, Hydrophobic interactionsHydrophobic interaction with nonpolar residues in the active site.
Cyclooxygenase-2 (COX-2)Arg513, Val523Hydrogen bonding, Hydrophobic interactionsInteraction with the larger hydrophobic pocket of COX-2.
Lanosterol 14α-demethylase (CYP51)Heme iron, Tyr132, His377Coordination with heme iron, Hydrogen bonding, π-π stackingEnhanced hydrophobic interactions within the substrate-binding channel.
Metallo-β-lactamasesZinc ions, His residuesCoordination with zinc ionsSteric influence on the orientation of the thiol group for optimal zinc coordination.

Applications in Materials Science of 5 Isopropyl 4h 1 2 3 Triazole 3 Thiol Derivatives

Metal-Free 1,2,4-Triazole (B32235) Derivatives in Organic Materials

The inherent electron-deficient nature of the 1,2,4-triazole ring is a key attribute that underpins its use in various organic electronic devices. nih.gov This characteristic facilitates efficient electron transport and hole-blocking capabilities, which are crucial for the performance of these devices.

Electron-Transport and Hole-Blocking Properties

1,2,4-triazole derivatives are well-regarded for their excellent electron-transporting and hole-blocking properties. researchgate.net The presence of multiple nitrogen atoms in the heterocyclic ring reduces the electron density, making it an effective electron acceptor and transporter. This electron-deficient core helps in lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates electron injection from the cathode in electronic devices.

Simultaneously, these compounds often possess a high Highest Occupied Molecular Orbital (HOMO) energy level, creating a significant energy barrier for holes. This barrier effectively blocks the flow of holes from the emissive layer to the electron-transport layer, thereby confining the charge recombination to the desired region and enhancing device efficiency. The strategic hybridization of the triazole core with other moieties, such as bipyridyl, has been shown to further improve electron-transporting ability while maintaining good hole-blocking capabilities. researchgate.net

Applications in Organic Light-Emitting Devices (OLEDs, PHOLEDs, PLEDs)

The favorable electron-transport and hole-blocking properties of 1,2,4-triazole derivatives make them prime candidates for use in various types of organic light-emitting devices (OLEDs), including phosphorescent OLEDs (PHOLEDs) and polymer light-emitting diodes (PLEDs). In these devices, they are typically employed as materials for the electron-transport layer (ETL) and/or the hole-blocking layer (HBL).

For instance, 3-(4-Biphenylyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ) has been demonstrated to be an effective electron-transporting material. plu.mx An OLED with a structure of glass substrate/indium-tin oxide/triphenylamine derivative (TPD)/TAZ/Alq/Mg:Ag exhibited bright blue electroluminescence from the TPD layer, achieving a luminance of 3700 cd/m² at a drive voltage of 16 V. plu.mx The use of bipyridyl-substituted triazole derivatives as both a hole-blocking and electron-transporting material in PHOLEDs has led to lower operating voltages while maintaining high external quantum efficiency. researchgate.net

Liquid Crystalline and Optical Waveguide Behavior

Certain derivatives of 1,2,3-triazole and 1,2,4-triazole have been shown to exhibit liquid crystalline properties. researchgate.netcnrs.frtandfonline.comtandfonline.com The incorporation of these heterocyclic moieties into the core of mesogenic structures can significantly influence their mesomorphic behavior due to the introduction of lateral and/or longitudinal dipoles and changes in molecular shape. cnrs.frtandfonline.com The molecular self-organization of these materials is a key feature for their application in optical devices. researchgate.net

Interestingly, supramolecular structures formed by the organized aggregation of 4-aryl-4H-1,2,4-triazoles have been found to act as optical waveguides. These ribbon-like structures can propagate photoluminescence, suggesting their potential for use in integrated optics and photonics.

Organic Photovoltaic Cells and Data Storage Devices

The electron-accepting nature of 1,2,4-triazole derivatives also makes them suitable for applications in organic photovoltaic (OPV) cells. In OPV devices, these materials can function as electron acceptors (n-type materials) or as part of donor-acceptor conjugated polymers designed to enhance light absorption and charge separation. While specific applications of 5-Isopropyl-4H- nih.govresearchgate.netresearchgate.nettriazole-3-thiol in this area are not extensively documented, the broader class of highly luminescent 4H-1,2,4-triazole derivatives are considered for such optoelectronic applications. nih.govmdpi.com

The potential for bistable electronic states in some organic molecules opens up possibilities for their use in data storage. The charge-trapping ability of the electron-deficient triazole ring could theoretically be exploited for non-volatile memory applications, although this remains an area for further research and development for this specific class of compounds.

Role as Polymer Additives

Beyond their applications in electronic devices, derivatives of 1,2,4-triazole-3-thiol have demonstrated significant utility as additives to enhance the durability of polymers.

Photostabilization of Polymers (e.g., Polystyrene)

Polystyrene, a widely used polymer, is susceptible to photodegradation upon exposure to ultraviolet (UV) radiation, leading to discoloration, brittleness, and loss of mechanical properties. nih.govgsconlinepress.com Schiff bases derived from 4H-1,2,4-triazole-3-thiols have been shown to be effective photostabilizers for polystyrene. nih.gov When incorporated into polystyrene films at a concentration of 0.5% by weight, these additives significantly enhance the polymer's resistance to photodegradation. nih.govarid.my

The mechanism of photostabilization is believed to be twofold: the triazole derivatives can directly absorb harmful UV radiation and dissipate it as heat, and they can also act as radical scavengers, neutralizing the free radicals formed during the photo-oxidation of the polymer. nih.govarid.my The effectiveness of these additives can be quantified by monitoring changes in the polymer's physical and chemical properties upon irradiation.

Below is a data table summarizing the effect of different 4-(4-substituted benzylideneamino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiols on the photostabilization of polystyrene films after 250 hours of irradiation.

AdditiveSubstituent on Benzylideneamino GroupWeight Loss (%)Carbonyl Index (x 10³)Hydroxyl Index (x 10³)
PS (Blank)None0.454.25.5
Additive 1-H0.181.82.5
Additive 2-Cl0.151.52.2
Additive 3-NO₂0.121.22.0
Additive 4-OCH₃0.222.12.8

The data clearly indicates that the incorporation of 1,2,4-triazole-3-thiol derivatives significantly reduces the weight loss and the formation of carbonyl and hydroxyl groups in polystyrene films upon UV irradiation, demonstrating their efficacy as photostabilizers. nih.govarid.my

Hybrid Materials and Nanomaterial Modifications

Derivatives of 5-isopropyl-4H- acs.orguobaghdad.edu.iqmdpi.comtriazole-3-thiol and related triazole-thiol compounds are valuable building blocks in the development of advanced materials. Their unique molecular structure, featuring a heterocyclic ring with multiple nitrogen atoms and a reactive thiol group, allows for versatile coordination with metal ions and covalent attachment to various substrates. This facilitates the creation of sophisticated hybrid materials and the functionalization of nanomaterials, leading to novel properties and applications.

Hybrid Materials

Hybrid materials incorporating 1,2,4-triazole-3-thiol derivatives often take the form of coordination polymers, where the triazole-thiol ligand acts as a bridge between metal centers. This results in extended one-, two-, or three-dimensional networks with tunable properties. The coordination versatility of the triazole-thiol ligand is a key factor in determining the final architecture and characteristics of the material.

A notable example involves the use of 1H-1,2,4-triazole-3-thiol (HtrzSH) in the synthesis of a new class of cadmium(II) polymers. acs.org In these hybrid systems, the triazole-thiol ligand demonstrates remarkable coordination flexibility, adopting up to six different bridging modes. This versatility allows for the construction of a diverse range of structures, from one-dimensional chains to complex three-dimensional frameworks. acs.org The specific geometry of the resulting hybrid material is influenced by the anions present during synthesis, which guide the self-assembly process. acs.org These materials often exhibit interesting photoluminescent properties, with emission wavelengths that can be tuned by altering the coordination environment of the metal ions. acs.org

Nanomaterial Modifications

The functionalization of nanomaterials with 1,2,4-triazole-3-thiol derivatives is an active area of research, aimed at enhancing the properties of the nanoparticles or imparting new functionalities. The thiol group provides a strong anchor for attachment to the surface of metallic and semiconductor nanoparticles, while the triazole ring can be further modified to introduce specific chemical properties.

One significant application is in the development of novel catalysts. For instance, composite nanoparticles with bifunctional acid-base properties have been created by combining 1,2,4-triazole with 12-tungstophosphoric acid (PWA). mdpi.com In this system, the triazole is chemically bonded to the PWA, resulting in a material with improved thermal stability and a larger surface area compared to pure PWA. mdpi.com The triazole component introduces basic sites to the material, which, in conjunction with the acidic sites of the PWA, creates a bifunctional catalyst. mdpi.com The ratio of triazole to PWA can be adjusted to optimize the balance of acidic and basic properties for specific applications, such as the production of biodiesel. mdpi.com

The table below summarizes the effect of the triazole:PWA ratio on the surface area and basicity of the resulting composite nanoparticles. mdpi.com

CatalystTriazole:PWA RatioBET Surface Area (m²/g)Total Basicity (mmol/g)
PWA0:17.8-
PWT11:112.40.12
PWT66:125.60.45
PWT1111:121.30.38

In another application, 1,2,4-triazole-3-thiol has been used to protect silver nanoparticles (TATAgNPs). researchgate.net The triazole-thiol molecules form a protective layer on the surface of the silver nanoparticles, preventing their aggregation and enhancing their stability. researchgate.net This functionalization also provides a platform for chemical reactions to occur on the nanoparticle surface. For example, these protected nanoparticles have been shown to participate in the electrochemical oxidation of catechol through a nucleophilic 1,4-Michael addition reaction. researchgate.net This demonstrates the potential of triazole-thiol functionalized nanoparticles in sensing and catalysis.

The development of hybrid materials and modified nanomaterials using 5-isopropyl-4H- acs.orguobaghdad.edu.iqmdpi.comtriazole-3-thiol derivatives and related compounds continues to be a promising field. The versatility of the triazole-thiol structure allows for the creation of a wide range of advanced materials with tailored properties for various technological applications.

Conclusion and Future Research Directions

Summary of Key Academic Insights on 5-Isopropyl-4H-nih.govmdpi.comscience.govtriazole-3-thiol Chemistry

The chemistry of 5-Isopropyl-4H- nih.govmdpi.comscience.govtriazole-3-thiol is anchored in the broader, well-documented field of 5-substituted-4H- nih.govmdpi.comscience.govtriazole-3-thiones/thiols. A pivotal characteristic of this class of compounds is the existence of thione-thiol tautomerism. ijsr.net Quantum chemical studies on related 1,2,4-triazole-3-thione derivatives consistently indicate that the thione form is the more stable tautomer in the gas phase. nih.govresearchgate.net This stability is a crucial factor influencing the compound's reactivity and interaction in various chemical environments. Spectroscopic methods, including UV, IR, and NMR, are instrumental in distinguishing between these tautomeric forms. ijsr.netoup.comjocpr.com For instance, the C=S bond in the thione form presents a characteristic absorption band in IR spectra, while the S-H bond of the thiol form has its own distinct signal. ijsr.net

The reactivity of the 5-isopropyl-4H- nih.govmdpi.comscience.govtriazole-3-thiol scaffold is rich and versatile, allowing for modifications at several positions. The exocyclic sulfur atom is a primary site for reactions like alkylation, leading to the formation of S-substituted derivatives which are valuable intermediates for further synthesis. nuph.edu.uanih.gov The nitrogen atoms of the triazole ring can participate in coordination with metal ions, making these compounds excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comscirp.org The synthesis of the core 1,2,4-triazole-3-thione structure typically involves a multi-step process, often starting from a carboxylic acid derivative, followed by hydrazinolysis, reaction with a thiocyanate (B1210189) or carbon disulfide, and subsequent alkaline cyclization. zsmu.edu.uazsmu.edu.ua

FeatureKey Academic InsightCitation
Tautomerism Predominantly exists in the more stable thione form in the gas phase. nih.govresearchgate.net
Spectroscopy Thione and thiol forms are distinguishable by IR, UV, and NMR spectroscopy. ijsr.netoup.comjocpr.com
Reactivity The exocyclic sulfur is a key site for alkylation reactions. nuph.edu.uanih.gov
Coordination The triazole nitrogen atoms act as ligands for forming metal complexes. mdpi.comscirp.org
Synthesis Typically synthesized via multi-step reactions involving alkaline cyclization. zsmu.edu.uazsmu.edu.ua

Identified Research Gaps and Challenges

Despite the extensive body of research on 1,2,4-triazole (B32235) derivatives, specific investigations into 5-Isopropyl-4H- nih.govmdpi.comscience.govtriazole-3-thiol are not widely reported, leading to several research gaps. A primary challenge is the limited availability of comprehensive experimental data on its specific physicochemical properties, such as pKa, solubility in various solvents, and single-crystal X-ray diffraction data. Such data is fundamental for understanding its behavior and for rational drug design or materials science applications.

Another significant gap is the full exploration of its reaction kinetics and mechanisms. While general reactivity patterns for the class are known, detailed kinetic studies on reactions involving the isopropyl-substituted variant are scarce. Understanding these aspects is crucial for optimizing synthetic yields and controlling product selectivity. Furthermore, while the biological potential of many 1,2,4-triazole derivatives is well-established, the specific structure-activity relationship (SAR) for the 5-isopropyl substitution in various biological assays remains largely unexplored. uobaghdad.edu.iqnih.govresearchgate.net This knowledge gap hinders the targeted design of more potent and selective bioactive compounds.

Prospective Avenues for Advanced Synthetic Methodologies

Future synthetic efforts should focus on developing more efficient, sustainable, and high-yield methods for producing 5-Isopropyl-4H- nih.govmdpi.comscience.govtriazole-3-thiol and its derivatives. Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner products compared to conventional heating methods. rjptonline.orgderpharmachemica.comrsc.orgrsc.org Applying this technology to the cyclization and subsequent derivatization steps could significantly improve the efficiency of synthesis. pensoft.netnih.gov

The principles of green chemistry offer another promising direction. nih.gov This includes the use of environmentally benign solvents (like ionic liquids or water), one-pot synthesis protocols to reduce waste and purification steps, and catalyst optimization. researchgate.net Developing one-pot procedures for the synthesis of 5-substituted-1,2,4-triazole-3-thiones from readily available starting materials would be a significant advancement. zsmu.edu.uaresearchgate.net Furthermore, exploring flow chemistry for the continuous production of this triazole could offer advantages in scalability, safety, and process control.

Synthetic MethodologyPotential AdvantagesCitation
Microwave-Assisted Synthesis Reduced reaction times, higher yields, improved product purity. rjptonline.orgderpharmachemica.comrsc.orgrsc.org
Green Chemistry Approaches Use of safer solvents, reduced waste, improved atom economy. nih.govresearchgate.net
One-Pot Synthesis Streamlined process, fewer isolation steps, increased efficiency. zsmu.edu.uaresearchgate.net
Flow Chemistry Enhanced scalability, improved safety and control, continuous production.N/A

Opportunities for Further Theoretical and Computational Investigations

Computational chemistry provides powerful tools to deepen the understanding of 5-Isopropyl-4H- nih.govmdpi.comscience.govtriazole-3-thiol at a molecular level. nih.gov Density Functional Theory (DFT) calculations can be employed to provide more precise insights into the thione-thiol tautomeric equilibrium, not just in the gas phase but also in various solvent environments to account for solvent effects. nih.govscience.gov Such studies can elucidate the relative stabilities of tautomers and the energy barriers for their interconversion. researchgate.net

Molecular docking simulations are essential for exploring the potential biological applications of this compound. By docking the molecule into the active sites of various enzymes or receptors, researchers can predict binding affinities and modes of interaction, thereby guiding the synthesis of derivatives with enhanced biological activity. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of related 5-alkyl-substituted triazoles to build predictive models that correlate structural features with observed activity. Theoretical investigations can also help in interpreting experimental spectroscopic data and predicting the electronic properties, such as the HOMO-LUMO gap, which are relevant for material science applications. researchgate.net

Emerging Applications in Specialized Material Science Domains

The unique structural features of 5-Isopropyl-4H- nih.govmdpi.comscience.govtriazole-3-thiol make it a promising candidate for various applications in material science. The presence of multiple nitrogen heteroatoms and a sulfur atom makes it an excellent corrosion inhibitor for metals like steel and aluminum alloys. nih.govnih.gov These heteroatoms can adsorb onto the metal surface, forming a protective film that inhibits corrosive processes. nih.govresearchgate.netrsc.org The isopropyl group may enhance this protective effect by increasing the surface coverage area.

Another exciting avenue is its use as a building block (linker) for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). scirp.orgmdpi.com The triazole ring can bridge multiple metal centers, leading to the formation of 1D, 2D, or 3D networks. mdpi.comacs.org These materials have potential applications in gas storage, catalysis, and sensing. The specific steric and electronic properties conferred by the isopropyl and thiol groups could be exploited to fine-tune the structure and properties of the resulting MOFs. The synthesis of silver(I) coordination polymers from triazole-thiol derivatives has been shown to yield silver nanosheets upon pyrolysis, indicating potential applications in nanotechnology. bohrium.com

Q & A

Q. What are the optimal synthetic routes for 5-Isopropyl-4H-[1,2,4]triazole-3-thiol, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, including hydrazinolysis, nucleophilic addition of isothiocyanates, and intramolecular cyclization. Key optimization strategies include:

  • Solvent selection : Ethanol or methanol under reflux improves cyclization efficiency .
  • Catalysts : Alkaline conditions (e.g., NaOH in propan-2-ol) enhance reaction rates and yields .
  • Temperature control : Boiling conditions (e.g., 80–100°C) for 2–4 hours ensure complete heterocyclization . Yield improvements (up to 85%) are achieved by isolating intermediates (e.g., potassium salts) and using chromatographic purification .

Q. Which spectroscopic and analytical methods are most effective for confirming the structure of this compound?

  • 1H NMR spectroscopy : Identifies proton environments, such as isopropyl methyl groups (δ 1.2–1.5 ppm) and triazole-thiol protons (δ 13–14 ppm) .
  • IR spectrophotometry : Confirms thiol (-SH) stretches at 2550–2600 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
  • LC-MS with diode-array detection : Validates molecular ion peaks (e.g., [M+H]+ at m/z 186) and purity (>98%) .

Q. What are the best practices for ensuring purity and stability during storage?

  • Chromatographic methods : High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm .
  • Storage conditions : Anhydrous environments (desiccators with silica gel) at –20°C prevent oxidation of the thiol group .

Advanced Research Questions

Q. How can researchers design experiments to establish structure-activity relationships (SAR) for biological activity?

  • Substituent variation : Introduce substituents (e.g., halogenated aryl groups, alkyl chains) at the 4- and 5-positions to assess effects on antimicrobial or kinase-inhibitory activity .
  • Biological assays : Test against target enzymes (e.g., lanosterol 14-α-demethylase) using enzyme inhibition assays, with IC₅₀ values compared across derivatives .
  • Case study : Replacing the isopropyl group with a 3,4-dichlorobenzylidene amino group increased antifungal activity by 3-fold .

Q. How can contradictions in biological activity data across studies be resolved?

  • Standardize assay protocols : Discrepancies in MIC values for antimicrobial activity may arise from variations in bacterial strains or growth media. Use CLSI guidelines for reproducibility .
  • Control for stereochemistry : Confirm enantiomeric purity via chiral HPLC, as impurities in racemic mixtures can skew activity results .
  • Cross-validate with in silico models : Molecular docking (e.g., using AutoDock Vina) can reconcile differences by predicting binding affinities to targets like cyclooxygenase-2 .

Q. What computational methods are used to predict interactions between this compound and biological targets?

  • Molecular docking : Dock the compound into protein active sites (e.g., anaplastic lymphoma kinase, PDB: 2XP2) using software like Schrödinger Suite. Key interactions include hydrogen bonds with Arg158 and hydrophobic contacts with Leu125 .
  • ADME prediction : Tools like SwissADME assess bioavailability (e.g., LogP = 2.1, indicating moderate lipophilicity) and blood-brain barrier penetration .

Q. How can heterocyclic fragments (e.g., pyrrole, indole) be incorporated to enhance bioactivity?

  • Synthetic strategy : React the triazole-thiol with indole-3-butanoic acid derivatives via nucleophilic substitution, followed by alkaline cyclization .
  • Mechanistic insight : Pyrrole fragments improve π-π stacking with kinase ATP-binding pockets, as shown in derivatives with IC₅₀ values <10 µM against anaplastic lymphoma kinase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.